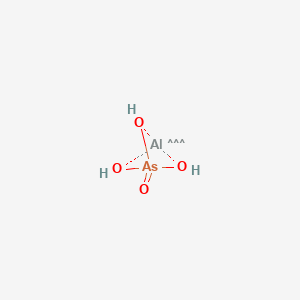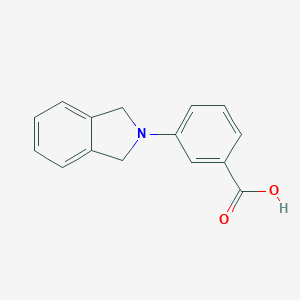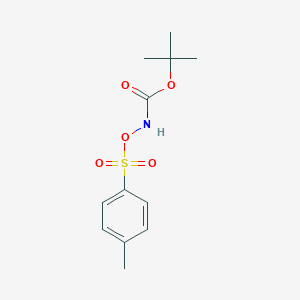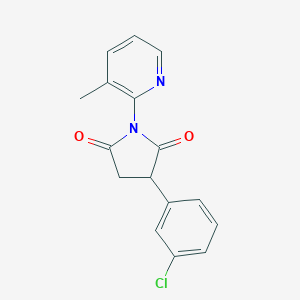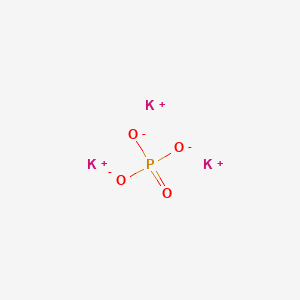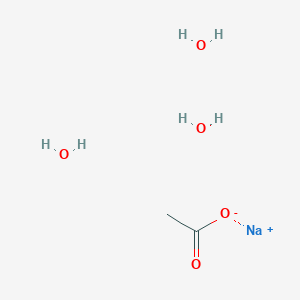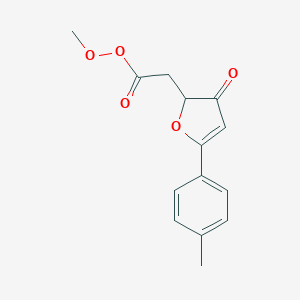
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This molecule is commonly referred to as "MDHF" and has been shown to possess a range of interesting biological properties.
Wissenschaftliche Forschungsanwendungen
MDHF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of MDHF is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain, and their inhibition by MDHF could explain its anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
MDHF has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antipyretic properties, meaning that it can reduce fever. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDHF in lab experiments is its well-characterized chemical structure, which makes it easy to synthesize and purify. Additionally, its potential applications in the field of medicinal chemistry make it an interesting molecule to study. However, one limitation of using MDHF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MDHF. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new analogs of MDHF with improved properties, such as increased solubility or potency.
Synthesemethoden
MDHF can be synthesized using a variety of methods, including the reaction of 2,3-dihydroxy-5-(4-methylphenyl)-2-furanone with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product can then be purified using chromatographic techniques such as flash chromatography or preparative HPLC.
Eigenschaften
CAS-Nummer |
139266-65-2 |
|---|---|
Produktname |
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate |
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 2-[5-(4-methylphenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C14H14O5/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)19-17-2/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
MFLXSEBIOBDWRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
Synonyme |
methyl 2-[5-(4-methylphenyl)-3-oxo-2-furyl]ethaneperoxoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



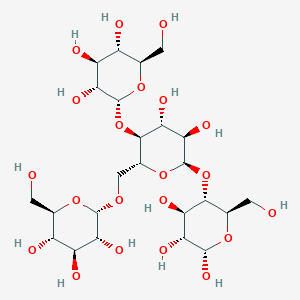
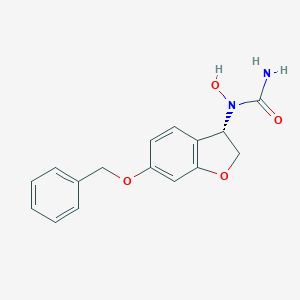
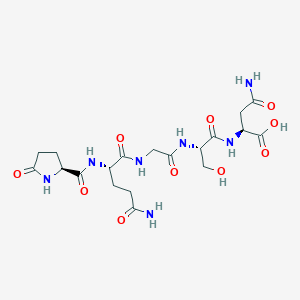
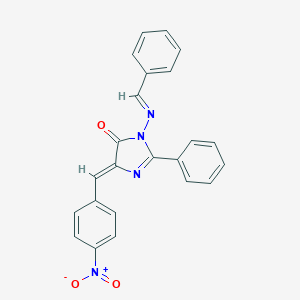
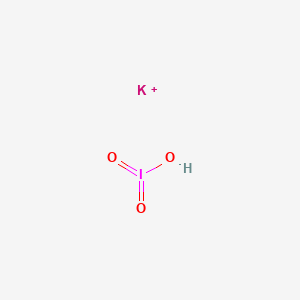
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
